molecular formula C12H17NO3 B8625028 4-Methoxyphenyl diethylcarbamate CAS No. 85630-18-8

4-Methoxyphenyl diethylcarbamate

Cat. No.: B8625028
CAS No.: 85630-18-8
M. Wt: 223.27 g/mol
InChI Key: ULYHZFSLDZHJHM-UHFFFAOYSA-N
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Description

4-Methoxyphenyl diethylcarbamate is an organic compound characterized by a phenyl ring substituted with a methoxy (-OCH₃) group at the para position and a diethylcarbamate (-O(CO)N(C₂H₅)₂) moiety.

The diethylcarbamate group is known to participate in hydrogen bonding and π-π stacking interactions, which are critical in biological systems, as seen in indole derivatives targeting enzymes like BuChE . The para-methoxy substituent is electron-donating, influencing electronic properties such as charge transfer and emission characteristics, as observed in quinazoline derivatives .

Properties

CAS No.

85630-18-8

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

(4-methoxyphenyl) N,N-diethylcarbamate

InChI

InChI=1S/C12H17NO3/c1-4-13(5-2)12(14)16-11-8-6-10(15-3)7-9-11/h6-9H,4-5H2,1-3H3

InChI Key

ULYHZFSLDZHJHM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)OC1=CC=C(C=C1)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Comparisons

The electronic and steric effects of substituents on the phenyl ring significantly alter the chemical and physical properties of diethylcarbamate derivatives. Below is a comparative analysis of key compounds:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Effects References
4-Methoxyphenyl diethylcarbamate 4-OCH₃, -O(CO)N(C₂H₅)₂ C₁₂H₁₅NO₄* 253.25* Electron-donating methoxy enhances π-electron delocalization; moderate polarity.
2-Methoxyphenyl diethylcarbamate 2-OCH₃, -O(CO)N(C₂H₅)₂ C₁₂H₁₅NO₄* 253.25* Ortho-methoxy induces steric hindrance; reduced electronic delocalization vs. para.
4-Nitrophenyl N-methoxycarbamate 4-NO₂, -O(CO)NH(OCH₃) C₈H₈N₂O₅ 212.16 Electron-withdrawing nitro group decreases electron density; higher reactivity.
3-(4-Methoxyphenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate Complex chromene + 4-OCH₃, diethylcarbamate C₂₁H₂₁NO₅ 367.40 Extended conjugation reduces solubility; fluorescence properties influenced by methoxy.
4-Methyl-2-(quinolin-8-ylcarbamoyl)phenyl diethylcarbamate 4-CH₃, quinolinyl substituent C₂₂H₂₃N₃O₃* 377.44* Bulky substituents reduce membrane permeability; enhanced enzyme binding.

*Inferred or calculated based on structural analogs.

Key Observations:
  • Substituent Position : Para-substituted methoxy (e.g., 4-Methoxyphenyl) enhances π-electron delocalization compared to ortho-substituted analogs (e.g., 2-Methoxyphenyl), which suffer from steric effects .
  • Electron Effects: Electron-donating groups (e.g., -OCH₃) increase emission wavelengths in fluorophores but may reduce intensity due to intramolecular charge transfer (ICT) . Electron-withdrawing groups (e.g., -NO₂) increase reactivity in electrophilic substitutions .
  • Biological Interactions: Diethylcarbamates with planar aromatic systems (e.g., quinoline or indole derivatives) exhibit stronger enzyme binding via π-π stacking, whereas bulky substituents (e.g., 4-methylquinolinyl) may limit bioavailability .

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